Sodium propane-2-sulfinate
Overview
Description
Sodium propane-2-sulfinate (SPS) is a chemical compound that belongs to the class of sulfonic acid salts. It has the molecular formula C3H7NaO2S and a molecular weight of 130.1412 .
Synthesis Analysis
Sodium sulfinates, including this compound, have been synthesized through various methods. One common approach is the reduction of sulfonyl chlorides, typically with sodium sulfite . Sodium sulfinates have been utilized as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of a propane molecule with a sulfinate group attached to the second carbon atom .
Chemical Reactions Analysis
Sodium sulfinates, including this compound, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.1412 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis of Sulfur Compounds
Sodium sulfinates, including Sodium propane-2-sulfinate, have been widely used in organic synthesis chemistry. They offer stable properties, simple synthesis, and are cost-effective. Significant progress in synthesizing sulfur compounds using sodium sulfinates includes building S—X bonds (S—S, S—N, S—P) and various other reaction types. These advancements highlight the importance of sodium sulfinates in the field of organic synthesis (Huang et al., 2019).
Versatile Building Blocks for Organosulfur Compounds
Sodium sulfinates, such as this compound, act as versatile building blocks in the preparation of valuable organosulfur compounds. They have been used as sulfonylating, sulfenylating, or sulfinylating reagents under different conditions. This versatility has led to the synthesis of various sulfur-containing compounds through S—S, N—S, and C—S bond-forming reactions. Examples include thiosulfonates, sulfonamides, sulfides, and sulfones, demonstrating the breadth of applications in this area (Reddy & Kumari, 2021).
Modification of Cotton with Propane Sultone
This compound has been used for the chemical modification of cotton in organic solvents. This process, involving the reaction of propane sultone with sodium cellulosate, has been compared with modifications done in aqueous media, showing the versatility of this compound in textile applications (Ward, Benerito & Berni, 1972).
Gas Phase Reactions in Hydrocarbon Flames
Research has been conducted on the reactions between sodium species, including this compound, and sulfur species in propane flames. These studies contribute to a deeper understanding of the chemical processes in combustion systems and the environmental impact of sodium and sulfur emissions (Durie, Johnson & Smith, 1975).
Cross-Coupling Reactions
This compound has been involved in palladium-catalyzed cross-coupling reactions. Such applications have opened avenues for synthesizing diarylmethanes, demonstrating the compound's role in creating complex organic molecules (Zhao et al., 2013).
Transition-Metal-Free C-S Bond Formation
This compound facilitates efficient transition-metal-free processes for producing sulfones. It has been used with a variety of sodium sulfinates and aryne precursors, highlighting its role in creating structurally diverse sulfones, important in medicinal and synthetic chemistry (Pandya & Mhaske, 2014).
Surface Deposition Studies in Flames
This compound has been studied for its role in surface deposition processes in flames, contributing to the understanding of combustion chemistry and the behavior of alkali metal compounds under high-temperature conditions (Steinberg & Schofield, 2002).
Safety and Hazards
Sodium propane-2-sulfinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Future Directions
Sodium sulfinates, including Sodium propane-2-sulfinate, have shown substantial progress over the last decade in their utilization as reagents . They have been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could be potential future directions for this compound.
Mechanism of Action
Target of Action
Sodium propane-2-sulfinate is primarily targeted towards the synthesis of organosulfur compounds . It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Mode of Action
This compound interacts with its targets by emerging as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . It plays a significant role in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of S–S, N–S, and C–S bonds . The compound contributes to the synthesis of various organosulfur compounds, impacting downstream effects such as the development of sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of many valuable organosulfur compounds . These include thiosulfonates, sulfonamides, sulfides, and sulfones, among others .
Properties
IUPAC Name |
sodium;propane-2-sulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOHNUOJMKNMLA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635608 | |
Record name | Sodium propane-2-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-19-4 | |
Record name | Sodium propane-2-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium propane-2-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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